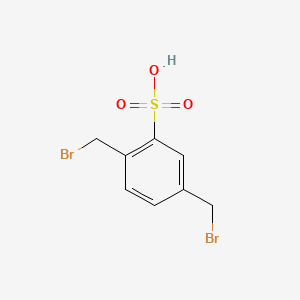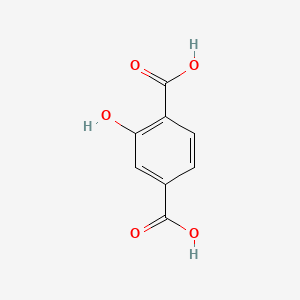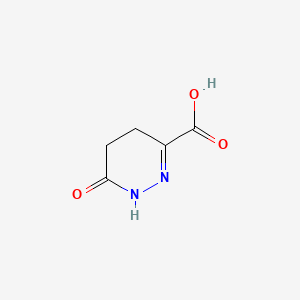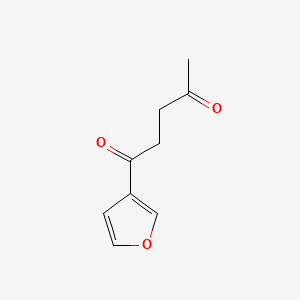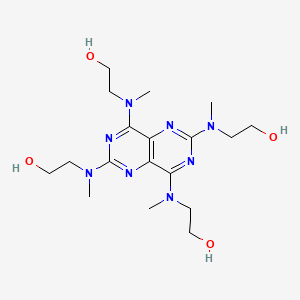
1,2-Dichlorohexafluorocyclopentene
描述
1,2-Dichlorohexafluorocyclopentene is a halogenated cyclopentene derivative with the molecular formula C5Cl2F6 and a molecular weight of 244.95 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms attached to a cyclopentene ring, making it a valuable intermediate in various chemical syntheses .
生化分析
Biochemical Properties
1,2-Dichlorohexafluorocyclopentene plays a significant role in biochemical reactions due to its halogenated structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to synthesize inverse diarylperfluorocyclopentenes and fluoro-bisthienylcyclopentenes . These interactions are primarily driven by the compound’s ability to form stable complexes with these biomolecules, thereby influencing their activity and function.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause respiratory irritation and toxicity when inhaled, as well as skin and eye irritation . These effects suggest that this compound can significantly alter cellular functions, potentially leading to adverse outcomes in exposed cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been used in hydrodechlorination reactions involving zinc insertion into carbon-chlorine bonds . This interaction can result in the formation of new compounds, thereby altering the biochemical pathways within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, with a boiling point of 90°C and a density of 1.635 g/mL at 25°C . Its long-term effects on cellular function are still being studied. It is known to cause acute toxicity upon inhalation and ingestion, which may lead to long-term respiratory and systemic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At high doses, it has been observed to cause convulsions, ataxia, liver injury, and kidney injury These toxic effects highlight the importance of careful dosage control when using this compound in experimental settings
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and hydrolysis . These reactions are catalyzed by enzymes such as cytochrome P450, which help in the detoxification and excretion of the compound. The metabolic flux and levels of metabolites can be significantly affected by the presence of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s behavior in biological systems.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Dichlorohexafluorocyclopentene can be synthesized through a multi-step process involving the following key steps :
Cyclopentadiene Chlorination: Cyclopentadiene reacts with chlorine gas under liquid-phase conditions to form tetrachlorocyclopentane.
Fluorination: The tetrachlorocyclopentane undergoes gas-phase chloridization and fluoridation reactions with hydrogen fluoride and chlorine gas in the presence of a chromium-based catalyst to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of a stable and high-activity fluorination catalyst, such as a chromium catalyst, ensures high yield and efficiency .
化学反应分析
Types of Reactions: 1,2-Dichlorohexafluorocyclopentene undergoes various chemical reactions, including :
Hydrodechlorination: This reaction involves the removal of chlorine atoms, typically using zinc in mixed solvents of water and amide.
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrodechlorination: Zinc in mixed solvents of water and amide.
Substitution: Various nucleophiles can be used to replace chlorine atoms.
Major Products:
科学研究应用
1,2-Dichlorohexafluorocyclopentene has several applications in scientific research and industry :
Synthesis of Fluorinated Compounds: It is used as a building block for synthesizing various fluorinated compounds, including inverse diarylperfluorocyclopentenes and fluoro-bisthienylcyclopentenes.
Electronic Cleaning and Etching: The compound is utilized in the electronics industry for cleaning and etching processes.
Chemical Research: It serves as an intermediate in the synthesis of other halogenated cyclopentene derivatives.
作用机制
The mechanism of action of 1,2-dichlorohexafluorocyclopentene in hydrodechlorination involves several steps :
Insertion of Zinc: Zinc inserts into the carbon-chlorine bond of the compound in an amide solvent.
Hydrolysis: The resulting 2-chlorohexafluorocyclopentenyl zinc chloride undergoes hydrolysis with water to form 1-chloro-3,3,4,4,5,5-hexafluorocyclopentene.
Further Hydrodechlorination: A small amount of the product can undergo further hydrodechlorination to yield 3,3,4,4,5,5-hexafluorocyclopentene.
相似化合物的比较
1,2-Dichlorohexafluorocyclopentene can be compared with other halogenated cyclopentene derivatives :
1,1-Dichlorooctafluorocyclopentane: Contains more fluorine atoms and is used in similar applications.
1,2-Dichlorooctafluorocyclopentane: Similar structure but with additional fluorine atoms.
1,3-Dichlorohexafluorocyclopentene: Differently positioned chlorine atoms, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its specific arrangement of chlorine and fluorine atoms, making it a versatile intermediate for synthesizing various fluorinated compounds and its applications in electronic cleaning and etching processes.
属性
IUPAC Name |
1,2-dichloro-3,3,4,4,5,5-hexafluorocyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl2F6/c6-1-2(7)4(10,11)5(12,13)3(1,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPBVCKGWWGZDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(C(C1(F)F)(F)F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl2F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061038 | |
| Record name | 1,2-Dichlorohexafluorocyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; Boiling point = 90 deg C; Not miscible or difficult to mix in water; [MSDSonline] | |
| Record name | 1,2-Dichlorohexafluoro-1-cyclopentene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7897 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
706-79-6 | |
| Record name | 1,2-Dichloro-3,3,4,4,5,5-hexafluorocyclopentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=706-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dichlorohexafluorocyclopentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000706796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dichlorohexafluorocyclopentene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentene, 1,2-dichloro-3,3,4,4,5,5-hexafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Dichlorohexafluorocyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dichlorohexafluorocyclopentene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DICHLOROHEXAFLUOROCYCLOPENTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU5ZEW9Z5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common reactions of 1,2-Dichlorohexafluorocyclopentene with nucleophiles?
A: this compound readily undergoes nucleophilic substitution reactions. For instance, it reacts with phenols to yield substituted cyclopentenes. [] This reactivity stems from the electron-withdrawing effect of the fluorine atoms, which makes the carbon atoms attached to chlorine more susceptible to nucleophilic attack. Interestingly, the reaction with secondary phosphines, like dicyclohexylphosphine and diphenylphosphine, primarily results in the displacement of a single vinylic chlorine atom. [] This selectivity highlights the influence of steric factors in these reactions.
Q2: Can this compound be used in organometallic synthesis?
A: Yes, it reacts with carbonylmetal anions like [Re(CO)5]– and [π-C5H5·Fe(CO)2]–, leading to the substitution of one of the chlorine atoms with the metal complex. [] This highlights its potential as a building block for synthesizing organometallic compounds.
Q3: What is the role of this compound in the synthesis of diarylethenes?
A: It serves as a key starting material in the Suzuki-Miyaura coupling reaction for synthesizing diverse diarylethenes. [] This reaction allows the incorporation of various aryl groups, including those containing thiophenes with substituents like cyano and ester functionalities, broadening the scope of accessible diarylethene derivatives.
Q4: How does this compound react with cyclic tetraaminophosphoranes?
A: It reacts with tetracyclic tetraaminophosphoranes, like Cyclenphosphorane, to replace a chlorine atom with the phosphorane moiety, yielding compounds like monochlorotetrafluorocyclobutenylcyclenphosphorane. [] This reaction expands the chemical space of fluorinated phosphorane derivatives, which could have potential applications in various fields.
Q5: Can this compound be used to synthesize other fluorinated compounds?
A: Yes, it serves as a precursor for synthesizing 1-chloro-2,3,3,4,4,5,5-heptafluorocyclopentene via fluorination with anhydrous hydrogen fluoride. [] Chromium-based catalysts, particularly those doped with zinc and prepared through sol-gel auto-combustion methods, have shown promising activity for this transformation.
Q6: Have any studies investigated the hydrodechlorination of this compound?
A: Yes, research has explored hydrodechlorination using a bifunctional solvent-driven approach. [] This work delves into the mechanistic aspects of this reaction, providing insights into the role of the solvent and the catalyst in facilitating the selective removal of chlorine atoms.
Q7: What spectroscopic techniques are used to characterize this compound and its derivatives?
A: Various spectroscopic methods are employed to characterize this compound and its derivatives. Infrared (IR) spectroscopy helps identify functional groups and their bonding environments. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F and 31P NMR, provides crucial information about the structure and bonding in these fluorinated compounds. [] These techniques are essential for confirming the structures of newly synthesized compounds and understanding their properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzamide](/img/structure/B1213137.png)
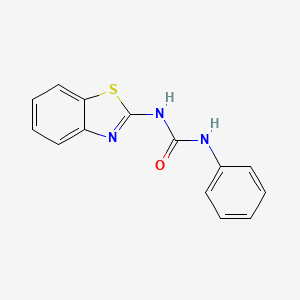
![6-methyl-6-pyridin-4-yl-12H-benzimidazolo[1,2-c]quinazoline](/img/structure/B1213141.png)

![Cyclo[threonyl-(4-hydroxyprolyl)-(3,4-dihydroxyhomotyrosyl)-(3-hydroxyglutaminyl)-(3-hydroxy-4-methylprolyl)-Ngamma-(4,5-dihydroxyornithine)]-Nalpha-(10,12-dimethyltetradecanoylamide)](/img/structure/B1213145.png)
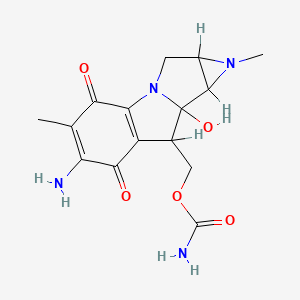

![2-Butoxy-7,10-dichlorobenzo[b][1,5]naphthyridine](/img/structure/B1213153.png)
